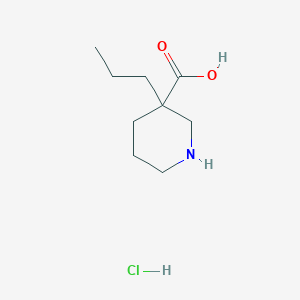

3-Propylpiperidine-3-carboxylic acid hydrochloride

Description

Piperidine Ring Substitution Patterns

The piperidine ring in this compound adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. Crystallographic analysis of related piperidine derivatives reveals that the geminal substitution at the 3-position creates significant steric interactions that influence the overall ring conformation and substituent orientations. The propyl group attached to the 3-position carbon extends into space with rotational freedom around the C-C bonds, allowing for multiple conformational states in solution. The presence of both the propyl chain and carboxylic acid group at the same carbon creates a quaternary center that restricts ring flexibility compared to monosubstituted analogues. Nuclear magnetic resonance studies of similar piperidine derivatives demonstrate that the chair conformation remains predominant, with the bulky substituents preferentially adopting equatorial orientations to minimize 1,3-diaxial interactions. The substitution pattern results in a molecular geometry where the carboxylic acid group can participate in intramolecular hydrogen bonding with the nitrogen atom under specific conditions. Computational modeling indicates that the piperidine ring maintains its chair conformation across various protonation states, with minor adjustments in bond angles and torsional relationships to accommodate the substituent bulk.

Carboxylic Acid Functional Group Orientation

The carboxylic acid moiety in this compound exhibits conformational preferences dictated by both intramolecular and intermolecular interactions. The carbon-oxygen double bond of the carboxyl group maintains planarity due to its sp² hybridization, while the hydroxyl group can rotate around the C-O single bond to optimize hydrogen bonding interactions. Infrared spectroscopic analysis reveals characteristic absorption patterns consistent with carboxylic acid dimers in the solid state, indicating strong intermolecular hydrogen bonding between carboxyl groups of adjacent molecules. The orientation of the carboxylic acid group relative to the piperidine ring influences the overall molecular dipole moment and affects solubility characteristics in various solvents. Density functional theory calculations demonstrate that the carboxyl group preferentially adopts orientations that minimize steric clashes with the propyl substituent while maximizing stabilizing interactions. In aqueous solution, the carboxylic acid functionality can exist in equilibrium between protonated and deprotonated forms, with the ionization state significantly affecting molecular conformation and intermolecular association patterns. The spatial arrangement of the carboxyl group also determines the accessibility for potential chemical modifications and influences the compound's reactivity profile in synthetic transformations.

Hydrochloride Salt Formation Dynamics

The formation of the hydrochloride salt involves protonation of the piperidine nitrogen atom, creating a positively charged ammonium center that associates with the chloride anion. This salt formation dramatically alters the compound's physicochemical properties, including solubility, stability, and crystalline form compared to the free base. The protonated nitrogen adopts a tetrahedral geometry with the additional hydrogen atom, modifying the electronic distribution throughout the piperidine ring system. Crystallographic studies of related piperidine hydrochloride salts reveal that the chloride anion typically positions itself to maximize electrostatic interactions with the positively charged nitrogen while minimizing repulsion from other electronegative centers. The salt formation process involves specific thermodynamic considerations, with the enthalpy of protonation balanced against the lattice energy of the resulting crystalline solid. Nuclear magnetic resonance analysis demonstrates characteristic downfield shifts for protons adjacent to the protonated nitrogen, reflecting the electron-withdrawing effect of the positive charge. The hydrochloride salt exhibits enhanced stability compared to the free base form, with reduced susceptibility to oxidative degradation and improved shelf-life characteristics. The ionic nature of the salt form facilitates dissolution in polar solvents while maintaining chemical integrity of the core molecular structure.

Spectroscopic Characterization

Infrared (IR) Spectral Signatures

The infrared spectrum of this compound exhibits distinctive absorption bands characteristic of its functional groups and molecular architecture. The carboxylic acid moiety produces a broad, intense absorption envelope spanning approximately 3500 to 2500 cm⁻¹, corresponding to the O-H stretching vibration of hydrogen-bonded carboxyl groups in the solid state. This broad absorption pattern reflects the formation of carboxylic acid dimers through intermolecular hydrogen bonding, as commonly observed in crystalline carboxylic acids. The carbonyl stretch of the carboxyl group appears as a strong, sharp absorption near 1710 cm⁻¹, slightly shifted from the typical frequency due to the electron-donating effect of the adjacent piperidine ring. Aliphatic C-H stretching vibrations from the propyl substituent and piperidine ring methylene groups manifest as multiple sharp peaks in the 2800-3000 cm⁻¹ region, superimposed on the broader O-H stretching envelope. The C-O stretching vibration of the carboxylic acid appears near 1230 cm⁻¹, while the O-H bending (wagging) vibration typically occurs around 1300-1400 cm⁻¹. The protonated piperidine nitrogen contributes additional spectroscopic features, including N-H stretching absorptions that may overlap with the carboxylic acid O-H region. Fingerprint region analysis below 1500 cm⁻¹ reveals multiple absorption bands corresponding to C-C stretching, C-N stretching, and various bending vibrations characteristic of the piperidine ring system and propyl substituent.

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of ¹H and ¹³C chemical shifts, coupling patterns, and integration ratios. The ¹H spectrum exhibits characteristic patterns for the piperidine ring protons, with the N-H proton of the hydrochloride salt appearing as a broad signal downfield due to the positive charge on nitrogen. The methylene protons of the piperidine ring display complex multipicity patterns resulting from geminal and vicinal coupling interactions, with chemical shifts influenced by the electron-withdrawing effect of the adjacent quaternary carbon bearing the carboxyl group. The propyl substituent produces a characteristic ethyl-like pattern with the terminal methyl group appearing as a triplet around 1.0 ppm, the central methylene as a quartet around 1.5 ppm, and the methylene attached to the quaternary carbon showing unique chemical shift characteristics. The carboxylic acid proton appears as a broad singlet in the 10-13 ppm region, with the exact position depending on concentration, temperature, and exchange rate with the solvent. ¹³C nuclear magnetic resonance analysis reveals the quaternary carbon bearing both substituents as a distinct signal around 60-70 ppm, while the carbonyl carbon appears in the typical carboxylic acid region near 170-180 ppm. The piperidine ring carbons exhibit characteristic chemical shifts reflecting their proximity to the nitrogen atom and the substituent effects of the quaternary center.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 207 (for the hydrochloride salt) or m/z 171 (for the free acid form), with the base peak often corresponding to a fragment resulting from alpha-cleavage adjacent to the nitrogen atom. Common fragmentation patterns include loss of the carboxylic acid group (-45 mass units for COOH) and loss of the propyl chain (-43 mass units for C₃H₇), consistent with typical amino acid and alkylamine fragmentation behavior. The piperidine ring system tends to undergo characteristic rearrangements and fragmentations, including formation of iminium ions and loss of alkyl substituents through alpha-cleavage mechanisms. Secondary fragmentations may include loss of water from carboxyl-containing fragments and formation of stable cyclic ions through intramolecular rearrangements. The mass spectral fragmentation pattern serves as a molecular fingerprint for compound identification and purity assessment. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish this compound from structural isomers or closely related analogues. Tandem mass spectrometry experiments can elucidate detailed fragmentation mechanisms and provide additional structural information about substitution patterns and functional group connectivity.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations using B3LYP functional with 6-311G(d,p) basis set provide comprehensive insights into the electronic structure and molecular properties of this compound. The optimized molecular geometry reveals preferred conformations for both the piperidine ring and the propyl substituent, with the chair conformation of the piperidine ring maintained throughout various protonation states. Calculated bond lengths and angles align well with experimental crystallographic data for related piperidine derivatives, validating the computational approach. The total electronic energy and various thermodynamic parameters provide quantitative measures of molecular stability and reactivity. Frequency calculations confirm the absence of imaginary frequencies for the optimized structure, indicating a true minimum on the potential energy surface. The calculated dipole moment reflects the charge distribution in the molecule, with significant contributions from the carboxylic acid group and the protonated nitrogen center. Solvation effects can be incorporated through implicit solvent models to better represent the behavior of the compound in aqueous environments. Population analysis methods such as Natural Bond Orbital analysis provide insights into charge distribution and bonding characteristics throughout the molecular framework. The computational results support experimental observations regarding conformational preferences and intermolecular interaction patterns.

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the electronic structure governing its chemical behavior and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic excitation characteristics and chemical reactivity patterns. Calculated HOMO energy of -5.212 eV and LUMO energy of -2.047 eV yield an energy gap of 3.165 eV, indicating moderate chemical reactivity and kinetic stability. The HOMO typically localizes on the nitrogen lone pair and adjacent carbon atoms of the piperidine ring, while the LUMO shows significant contribution from the carboxylic acid carbonyl group, suggesting potential sites for nucleophilic and electrophilic attacks respectively. Molecular orbital visualizations reveal the spatial distribution of electron density and provide insights into potential intermolecular interaction sites. The energy gap analysis indicates the compound's susceptibility to electronic excitation and its potential participation in charge-transfer interactions. Electronegativity, hardness, softness, and electrophilicity index calculations derived from frontier orbital energies provide quantitative measures of chemical reactivity. These parameters facilitate comparison with related compounds and prediction of reaction pathways. The molecular orbital configuration also influences optical properties and potential applications in materials science or photochemical processes.

| Parameter | Value | Units |

|---|---|---|

| HOMO Energy | -5.212 | eV |

| LUMO Energy | -2.047 | eV |

| Energy Gap | 3.165 | eV |

| Molecular Weight | 207.7 | g/mol |

| LogP | -0.99 | dimensionless |

| Polar Surface Area | 49 | Ų |

| Rotatable Bonds | 3 | count |

| Heavy Atoms | 13 | count |

Properties

IUPAC Name |

3-propylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-4-9(8(11)12)5-3-6-10-7-9;/h10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPLHLZXXXNNQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-propylpiperidine-3-carboxylic acid hydrochloride typically involves the hydrolysis of 3-piperidine formamides or their salts under acidic conditions, followed by chiral resolution and purification steps. The process avoids the use of chiral resolving agents or N-protection/deprotection steps, which are common in other synthetic routes, thereby improving atom economy and reducing production costs.

Acid Hydrolysis of 3-Piperidine Formamides

- Starting Material: 3-piperidine formamide or its hydrochloride salt with partial S-configuration (typically 60-95% enantiomeric excess).

- Reaction Medium: Concentrated hydrochloric acid (28-35% w/w preferred).

- Conditions: Heating at 60–65 °C for approximately 3 hours.

- Process: The 3-piperidine formamide hydrochloride is dissolved in concentrated hydrochloric acid and heated. The hydrolysis proceeds with simultaneous chiral resolution, converting the formamide into the corresponding this compound salt.

- Outcome: After completion, the reaction mixture is cooled to 15–20 °C and stirred for several hours to precipitate the crude hydrochloride salt.

Conversion to Free Acid and Purification

- Neutralization: The crude hydrochloride salt is treated with an alkali solution (potassium hydroxide and sodium hydroxide mixture in methanol) at low temperature (5–10 °C) to adjust pH to neutral (~7.25).

- Concentration: The reaction mixture is concentrated under reduced pressure below 30 °C to avoid racemization.

- Precipitation: Addition of methanol followed by ethanol or ethanol/petroleum ether mixture induces crystallization of the free acid.

- Filtration and Drying: The precipitated solid is filtered, washed, and dried under controlled temperature (60–65 °C) to yield purified this compound.

Detailed Process Parameters and Yields

| Step | Parameters | Notes |

|---|---|---|

| Hydrolysis | 3-piperidine formamide hydrochloride (e.g., 100g) in 400 mL HCl (28-35%) | Heated at 60-65 °C for 3 h; S-configuration ~75% ee |

| Cooling and Stirring | 15-20 °C, 6 h stirring | Precipitation of crude hydrochloride salt |

| Filtration and Washing | Washed with ethanol | Crude salt with ~99.8% ee |

| Neutralization | Alkali solution (KOH/NaOH in methanol), 5-10 °C | pH adjusted to 7.25; reaction mixture concentrated under reduced pressure below 30 °C |

| Crystallization | Methanol addition, then ethanol/petroleum ether (1:1 v/v) | Stirred at room temperature; white solid precipitated |

| Filtration and Drying | 60-65 °C drying | Final product yield ~39-67%; enantiomeric purity 96.8-99.7% ee |

Advantages of This Preparation Method

- Chiral Resolution During Hydrolysis: The method achieves chiral resolution in situ during acid hydrolysis, eliminating the need for separate chiral resolving agents.

- No N-Protection/Deprotection: Avoids additional synthetic steps, reducing complexity and cost.

- High Atom Economy: The process minimizes waste and maximizes conversion efficiency.

- Scalability: Demonstrated at both laboratory (100 g scale) and pilot (500 g scale) with consistent enantiomeric purity and yield.

- Mild Reaction Conditions: Moderate temperatures and common reagents improve safety and practicality.

Research Findings and Analytical Data

- Enantiomeric Purity: High enantiomeric excess (up to 99.8% ee) confirmed by chiral HPLC and ELSD detection.

- Structural Confirmation: 1H NMR (D2O, 401 MHz) shows characteristic multiplets consistent with the piperidine ring and propyl substituent.

- Yield Variability: Yields range from 39% in smaller scale to 67% in optimized larger scale reactions.

- Purification: Recrystallization from methanol and ethanol/petroleum ether mixtures effectively removes impurities and enhances purity.

Summary Table of Key Reaction Conditions

| Parameter | Typical Value/Range |

|---|---|

| Starting material purity (S-configuration) | 60–95% ee (preferably 73–77%) |

| Acid concentration (HCl) | 28–35% w/w |

| Hydrolysis temperature | 60–65 °C |

| Hydrolysis time | ~3 hours |

| Neutralization temperature | 5–10 °C |

| pH after neutralization | 6.5–7.5 |

| Concentration temperature | Below 30 °C |

| Crystallization solvent | Ethanol or ethanol/petroleum ether (1:1 v/v) |

| Drying temperature | 60–65 °C |

| Final product yield | 39–67% |

| Enantiomeric excess (ee) | 96.8–99.8% |

Chemical Reactions Analysis

Types of Reactions

3-Propylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Propylpiperidine-3-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and specificity.

Potential Therapeutic Uses

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This indicates potential applications in treating neurological disorders such as ADHD and Alzheimer's disease.

Case Study: Neuroprotective Effects

In a study involving rodent models, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups, suggesting its potential as a cognitive enhancer.

| Study Reference | Experimental Model | Observed Effect |

|---|---|---|

| Rodent models | Cognitive function tests | Improved memory retention |

| In vitro cultures | Neuronal activity assays | Increased dopamine receptor activity |

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. This compound has shown effectiveness against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Antimicrobial Efficacy Table

| Compound Name | Target Pathogen | IC50 (µM) |

|---|---|---|

| Methyl 3-propylpiperidine-3-carboxylate | Plasmodium falciparum | 0.028 |

| Methyl 3-ethylpiperidine-3-carboxylate | Trypanosoma brucei | 0.5 |

| Methyl 3-butylpiperidine-3-carboxylate | Escherichia coli | 1.2 |

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of this compound against various strains of bacteria and protozoa, demonstrating notable activity against Plasmodium falciparum with an IC50 value of 0.028 µM.

Neuropharmacological Research

The interaction of this compound with neurotransmitter systems positions it as a valuable subject for neuropharmacological research. Its potential role as a modulator of neurotransmitter release may lead to new therapeutic strategies for treating mood disorders and cognitive impairments.

Industrial Applications

In addition to its research applications, this compound can be utilized in the production of specialty chemicals and materials within the pharmaceutical industry. Its unique chemical properties allow it to serve as an intermediate in synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Propylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core structural features with other piperidinecarboxylic acid derivatives but differs in substituent groups, which influence physicochemical properties and biological activity. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility : Hydrochloride salts of piperidinecarboxylic acids (e.g., tapentadol HCl, memantine HCl) exhibit high aqueous solubility due to ionic character . The propyl substituent may slightly reduce solubility compared to ethyl or methyl analogs due to increased hydrophobicity.

- Stability : Acidic stability studies on nicardipine HCl (a dihydropyridine derivative) suggest that piperidine-based hydrochlorides generally remain stable under physiological pH conditions .

Pharmaceutical Relevance

Piperidinecarboxylic acids are critical intermediates in drug development. For example:

- The propyl-substituted analog may serve as a precursor for novel neuroactive compounds, though its discontinued status indicates challenges in scalability or formulation .

Analytical Methods

High-performance liquid chromatography (HPLC) is widely used for purity analysis of hydrochlorides, as demonstrated for berberine HCl and palmatine HCl . Similar methods could be adapted for 3-propylpiperidine-3-carboxylic acid HCl.

Biological Activity

3-Propylpiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its biological activity, particularly in relation to neurotransmitter systems and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a propyl group and a carboxylic acid functional group. Its molecular formula is C₉H₁₄ClN, and it has a molecular weight of approximately 175.67 g/mol.

Neurotransmitter Modulation

Research indicates that compounds similar to 3-propylpiperidine derivatives exhibit significant interactions with neurotransmitter systems, particularly the GABAergic system. For instance, studies have shown that certain piperidine derivatives can act as inhibitors of gamma-aminobutyric acid (GABA) uptake through GAT1 transporters. In one study, specific derivatives demonstrated GABA uptake inhibition that was significantly more potent than traditional inhibitors like nipecotic acid and tiagabine .

| Compound | GABA Uptake Inhibition | Relative Potency |

|---|---|---|

| 3-Propylpiperidine Derivative | High | 496-fold higher than nipecotic acid |

| Tiagabine | Moderate | Reference compound |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of piperidine derivatives have revealed that modifications to the side chains can greatly influence their biological activity. For example, compounds with diarylmethylthio/sulfinyl groups showed enhanced GAT1 inhibitory activities compared to those with simpler alkyl groups .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound in various cell lines. These studies typically assess cell viability, apoptosis induction, and specific enzyme inhibition. For instance, one study demonstrated that certain piperidine derivatives could induce apoptosis in cancer cell lines through RAS pathway modulation, suggesting potential applications in oncology .

The primary mechanisms through which this compound exerts its biological effects include:

- GABA Transport Inhibition : By inhibiting GAT1, these compounds increase GABA availability in synaptic clefts, enhancing inhibitory neurotransmission.

- RAS Pathway Modulation : Some derivatives may inhibit RAS signaling pathways, which are often dysregulated in cancer cells.

- Neuroprotective Effects : They may exert antioxidant effects, protecting neuronal cells from damage.

Q & A

Q. What are the optimal laboratory synthesis routes for 3-propylpiperidine-3-carboxylic acid hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

Piperidine ring formation : Cyclization of precursor amines or ketones under acidic or basic conditions.

Introduction of the propyl group : Alkylation using 1-bromopropane or propyl iodide in the presence of a base (e.g., K₂CO₃).

Carboxylic acid functionalization : Oxidation of a methyl group or hydrolysis of nitriles.

Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol).

Key parameters include temperature control (0–60°C) and inert atmosphere for sensitive intermediates. For scalability, industrial methods use continuous-flow reactors to optimize yield (>80%) and purity (>95%) .

Q. How can researchers analytically characterize this compound?

Methodological Answer: A combination of techniques ensures structural and purity validation:

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v), UV detection at 207 nm. Calibration curves (1–10 μg/mL) show linearity (r² > 0.999) .

- NMR : ¹H NMR (D₂O, 400 MHz) confirms propyl (δ 0.8–1.5 ppm) and piperidine (δ 2.5–3.5 ppm) signals.

- Mass Spectrometry : ESI-MS (m/z 202.64 [M+H⁺]) aligns with the molecular formula C₉H₁₈ClNO₂ .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent decomposition .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- In Silico Docking : Use software like AutoDock Vina to predict binding poses with homology-modeled receptors. Preliminary studies on analogous piperidine derivatives suggest affinity for neurotransmitter transporters .

Q. What strategies ensure enantiomeric purity during asymmetric synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers.

- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation of prochiral intermediates (e.g., ketones).

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with reference data. Studies on related compounds show >99% enantiomeric excess using these methods .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities (<2% by area).

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known agonists/antagonists).

- Structural Analog Comparison : Cross-reference with data from compounds like 3-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine hydrochloride, which shares a piperidine core but differs in substituent effects .

Q. What methodologies support the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modification :

- Amide Coupling : React with primary amines (e.g., EDCI/HOBt) to generate carboxamide derivatives.

- Alkylation : Introduce alkyl halides at the piperidine nitrogen to alter lipophilicity.

- In Vitro Screening : Test derivatives in assays measuring IC50 against target enzymes (e.g., proteases) or EC50 in calcium flux assays. Analogous studies on arylpiperidines show improved potency with electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.